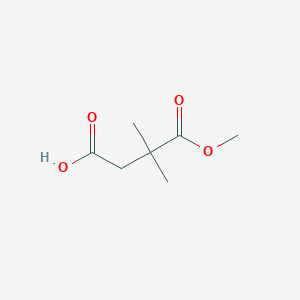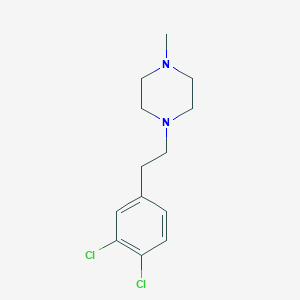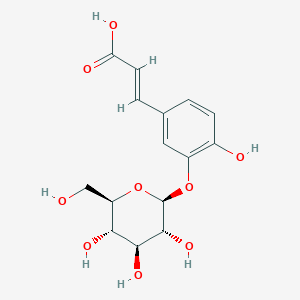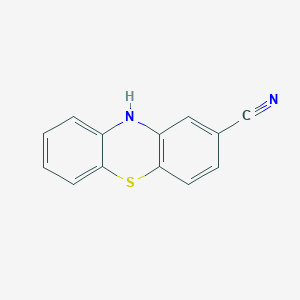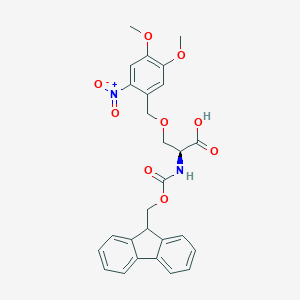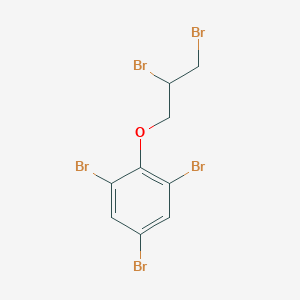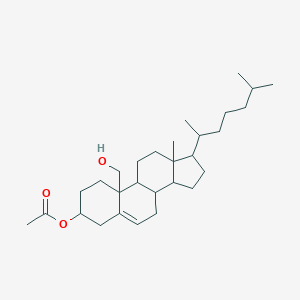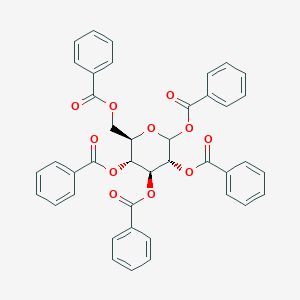![molecular formula C23H18N2O2 B030719 2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione CAS No. 143878-20-0](/img/structure/B30719.png)
2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione
説明
“2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione” is a chemical compound with immense potential in scientific research. It is commonly known as iminostilbene and is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
The compound has been synthesized by a one-pot method . It is used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . It can also be used to synthesize 3-chloro-1-(5H-dibenzo[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .
Molecular Structure Analysis
The compound contains two twist 5H-dibenzo[b,e]azepine-6,11-dione molecules in the asymmetric unit . The 3D structure may be viewed using Java or Javascript .
Chemical Reactions Analysis
The compound is a fluorescent alkyl bromide. It causes the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . It acts as an organic electrophile in the P4S10/acyloin reaction .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.24 . It is soluble in ethyl acetate . The melting point is between 196-199 °C .
科学的研究の応用
Pharmaceutical Drug Development
This compound is a structural analog of the tricyclic compound dibenzazepine, which is a core structure in many pharmacologically active molecules. It has potential applications in the development of new therapeutic agents due to its unique chemical structure that can interact with various biological targets. For instance, derivatives of dibenzazepine are known to exhibit antidepressant and anticonvulsant properties .
Organic Synthesis
In the field of organic chemistry, this compound can serve as a precursor or an intermediate in the synthesis of complex molecules. Its rigid structure and the presence of multiple reactive sites make it suitable for use in multistep synthetic routes, leading to the creation of novel organic compounds with potential applications in medicinal chemistry .
Material Science
The rigid and planar structure of this compound suggests its utility in material science, particularly in the development of organic semiconductors. Such materials are crucial for the fabrication of electronic devices like organic light-emitting diodes (OLEDs) and solar cells .
Catalysis
The compound’s structure contains nitrogen atoms, which can act as coordination sites for metals. This makes it a candidate for use in catalysis, particularly in the development of chiral catalysts for asymmetric synthesis, which is a vital process in producing enantiomerically pure substances .
Biological Probes
Due to its structural similarity to biologically active molecules, this compound could be used as a probe in biological systems to study drug-receptor interactions. It can help in understanding the binding affinity and the mechanism of action of potential therapeutic agents .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or a reagent in various spectroscopic and chromatographic techniques. Its unique spectral properties can aid in the qualitative and quantitative analysis of complex mixtures .
Environmental Chemistry
The compound’s potential to form stable complexes with metals can be exploited in environmental chemistry for the removal of heavy metals from wastewater through precipitation or as a part of a filtration system .
Neurochemistry Research
Given its structural resemblance to compounds that interact with the central nervous system, this molecule could be used in neurochemistry research to develop new insights into the treatment of neurological disorders such as epilepsy and depression .
作用機序
Target of Action
Similar compounds have been known to interact withhistamine H1 receptors .
Mode of Action
It is suggested that similar compounds act asantagonists at their target sites, preventing the normal function of the receptors .
Pharmacokinetics
Similar compounds are primarily metabolized in the liver and excreted in the urine .
特性
IUPAC Name |
2-(6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22-18-10-4-5-11-19(18)23(27)25(22)14-21-17-9-3-1-7-15(17)13-16-8-2-6-12-20(16)24-21/h1-12,21,24H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHUCKUXFLTXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433210 | |
| Record name | 2-[(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione | |
CAS RN |
143878-20-0 | |
| Record name | 2-[(6,11-Dihydro-5H-dibenz[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143878-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(6,11-Dihydro-5H-dibenz[b,e]azepin-6-yl)-methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

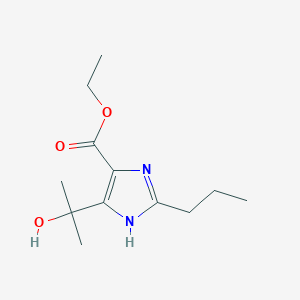
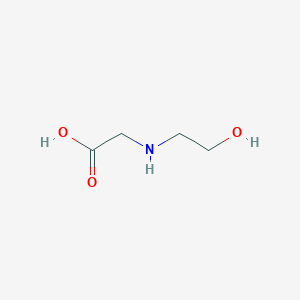
![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)
